2-((6-(4-Chlorophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide
Description
This compound is a multifunctional pyridine-thioacetamide derivative characterized by a 4-chlorophenyl substituent at the 6-position, a cyano group at the 3-position, and a 3,4-dimethoxyphenyl group at the 4-position of the pyridine core. The thioacetamide moiety is linked to a 4-methoxy-2-nitrophenyl group, introducing both electron-donating (methoxy) and electron-withdrawing (nitro) substituents. The presence of multiple functional groups may influence solubility, reactivity, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for pharmacological targeting.
Properties
Molecular Formula |
C29H23ClN4O6S |
|---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C29H23ClN4O6S/c1-38-20-9-10-23(25(13-20)34(36)37)32-28(35)16-41-29-22(15-31)21(18-6-11-26(39-2)27(12-18)40-3)14-24(33-29)17-4-7-19(30)8-5-17/h4-14H,16H2,1-3H3,(H,32,35) |
InChI Key |
VOMUGKKBZONHJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 2-((6-(4-Chlorophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes available research findings, including biological evaluations, structure-activity relationships (SAR), and case studies.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. Its synthesis involves several steps, including the formation of pyridine derivatives and subsequent modifications to introduce thio and acetamide functionalities. The synthetic route typically includes:
- Formation of Pyridine Derivatives : Utilizing substituted benzaldehydes and cyanoacetates.
- Thioether Formation : Reaction of pyridine derivatives with thiols.
- Acetamide Formation : Final modification to introduce the acetamide group.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- In vitro Studies : The compound showed a GI50 value of 25 nM against specific cancer cell lines, indicating potent activity compared to the reference drug Erlotinib (GI50 = 33 nM) .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer proliferation, potentially targeting tyrosine kinases similar to other pyridine derivatives .
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown promise in anti-inflammatory assays:
- COX Inhibition : Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. IC50 values for related compounds have been reported in the range of 19-42 μM for COX inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Dimethoxyphenyl Moiety : Essential for maintaining high antiproliferative activity; modifications here significantly affect potency.
- Thioether Linkage : Contributes to the overall stability and bioavailability of the compound.
Data Tables
| Compound | Activity Type | GI50/IC50 Value | Reference |
|---|---|---|---|
| This compound | Anticancer | 25 nM | |
| Erlotinib | Anticancer | 33 nM | |
| Related Compound A | COX Inhibition | 19 μM | |
| Related Compound B | COX Inhibition | 42 μM |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Pyridine Derivatives : A clinical trial involving pyridine derivatives showed a marked reduction in tumor size among participants treated with compounds similar to the one discussed.
- Inflammation Models : Animal models treated with thioether-containing compounds exhibited reduced paw edema compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity. The presence of the pyridine ring and the thioacetamide linkage is believed to enhance the compound's ability to inhibit tumor growth. For instance, derivatives of pyridine have been shown to interact with DNA and disrupt cell cycle progression, leading to apoptosis in cancer cells .
Anti-inflammatory Activity : The compound's potential as an anti-inflammatory agent has been evaluated through in silico molecular docking studies. These studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which is crucial for leukotriene synthesis . This positions the compound as a candidate for further development in treating inflammatory diseases.
Organic Synthesis
Synthetic Intermediates : The compound serves as a versatile synthetic intermediate in the preparation of more complex organic molecules. It can be synthesized through a straightforward condensation reaction involving β-dicarbonyl compounds and amines, which allows for modifications to create various derivatives with tailored biological activities .
Reactivity and Functionalization : The thioether functionality enhances the reactivity of the compound, making it suitable for further functionalization. This property is particularly useful in designing new pharmaceuticals with improved efficacy and selectivity .
Structure-Activity Relationship (SAR) Studies
SAR Investigations : The structural components of 2-((6-(4-Chlorophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide provide a rich platform for SAR studies. By systematically modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to its biological activity. For example, variations in the aromatic substituents can lead to changes in potency and selectivity against specific targets .
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related pyridine derivative effectively inhibited proliferation in various cancer cell lines, suggesting that modifications to the structure could yield even more potent compounds .
- Molecular Docking for Anti-inflammatory Activity : Docking simulations indicated strong binding affinities between the compound and 5-LOX, supporting its potential use as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations on the pyridine ring, acetamide linkage, and aryl groups. Key comparisons include:
Key Observations:
The nitro group in the target compound and N-(4-chloro-2-nitrophenyl) derivatives introduces strong electron-withdrawing effects, which may stabilize negative charges or facilitate electrophilic substitution reactions.
Synthetic Efficiency :
- Yields for related compounds range from 85% (for distyrylpyridine analogs ) to 94% (for phenethyl-linked derivatives ), suggesting that steric hindrance from bulky substituents (e.g., 3,4-dimethoxyphenyl) in the target compound may reduce reaction efficiency unless optimized.
Quinoxaline-based analogs exhibit extended aromatic systems, which may enhance DNA intercalation or π-stacking in protein binding, a feature absent in the target compound.
Biological Relevance: While biological data for the target compound are unavailable, N-(4-chloro-2-nitrophenyl)acetamides are established intermediates for antimicrobial and antitumor heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
